

computational docking studies of phenyloxolane ligands

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Compound of Interest

Compound Name: *rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine*

CAS No.: 1807941-14-5

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Application Note: Computational Docking Studies of Phenyloxolane Ligands

Abstract

Phenyloxolane (phenyl-substituted tetrahydrofuran) scaffolds represent a critical structural motif in both synthetic antagonists (e.g., MK-287, L-652,731) and bioactive natural products (e.g., tetrahydrofuran lignans like galgravin).[1] Their efficacy, particularly as Platelet-Activating Factor (PAF) receptor antagonists or tubulin polymerization inhibitors, relies heavily on the precise spatial orientation of aryl substituents.[1] However, the conformational flexibility of the five-membered oxolane ring (pseudorotation) and complex stereochemistry present significant challenges for standard rigid-ligand docking protocols. This guide provides a validated workflow for docking phenyloxolane ligands, emphasizing ring conformational sampling and stereochemical enumeration.

Introduction & Scientific Rationale

The phenyloxolane core is not a flat system; it exists in a dynamic equilibrium of "envelope" and "twist" conformations. In drug design, particularly for G-Protein Coupled Receptors

(GPCRs) like the PAF receptor, the bioactive conformation often requires a specific ring pucker to project the phenyl groups into hydrophobic sub-pockets.

Key Challenges:

- **Ring Pseudorotation:** The energy barrier between oxolane conformers is low (< 5 kcal/mol). Standard docking algorithms may force the ring into an unrealistic planar geometry or a single low-energy minimum that does not match the bioactive state.
- **Stereochemical Complexity:** Phenyloxolanes often possess multiple chiral centers (e.g., positions 2, 3, 4, or 5).^[1] An incorrect stereoisomer assignment will lead to false-negative docking scores.
- **Hydrophobic Collapse:** The lipophilic nature of these ligands can lead to non-specific binding artifacts in scoring functions if solvation effects are not implicitly handled.

Computational Infrastructure & Prerequisites

- **Hardware:** Multi-core workstation (minimum 16 threads) or GPU cluster (CUDA-enabled) for accelerated scoring.
- **Software Stack:**
 - **Ligand Prep:** RDKit, Schrödinger LigPrep, or OpenBabel.^[1]
 - **Conformational Search:** Macromodel (OPLS4) or RDKit (ETKDG).
 - **Docking Engine:** Schrödinger Glide (XP/SP), AutoDock Vina (with flexible ring settings), or GOLD.^[1]
 - **Visualization:** PyMOL or ChimeraX.

Experimental Protocol

Phase I: Ligand Preparation & Conformational Ensemble

Objective: Generate a discrete set of low-energy ring puckers rather than relying on the docking engine to flex the ring on the fly.

- Stereoisomer Enumeration:
 - For a 2,5-diphenyltetrahydrofuran, generate all stereoisomers (cis/trans, R/S).
 - Note: Natural lignans often exist as specific enantiomers (e.g., (+)-galgravin).[1] Verify optical rotation data from literature before proceeding.
- Ring Pucker Sampling:
 - Do not use a single energy-minimized structure.
 - Perform a conformational search (Monte Carlo Multiple Minimum - MCMM) specifically monitoring the torsion angles of the tetrahydrofuran ring.
 - Filter: Select representative conformers covering the pseudorotational pathway (North, South, East, West envelopes).[1]
 - Output: An ensemble of 5-10 conformers per ligand to be docked rigidly or semi-flexibly.

Phase II: Receptor Preparation (Target: PAF Receptor)

Target: Human Platelet-Activating Factor Receptor (PAFR).[2] Reference Structure:PDB ID: 5ZKP (Crystal structure of human PAF receptor in complex with antagonist SR 27417).

- Preprocessing:
 - Remove non-essential water molecules (keep waters bridging the ligand and residues like Asp289 if observed).
 - Mutation Check: Ensure the sequence matches the wild-type human PAFR; revert any thermostabilizing mutations if they impact the binding site.
- H-Bond Network Optimization:
 - Optimize the orientation of Asn285 and Asp289 (critical for PAF antagonists).
 - Protonate His residues based on local environment at pH 7.4.
- Grid Generation:

- Define the centroid based on the co-crystallized ligand (SR 27417).
- Box Size: Expand the grid box by 5 Å beyond the ligand to accommodate the bulky phenyl groups of the phenyloxolane.

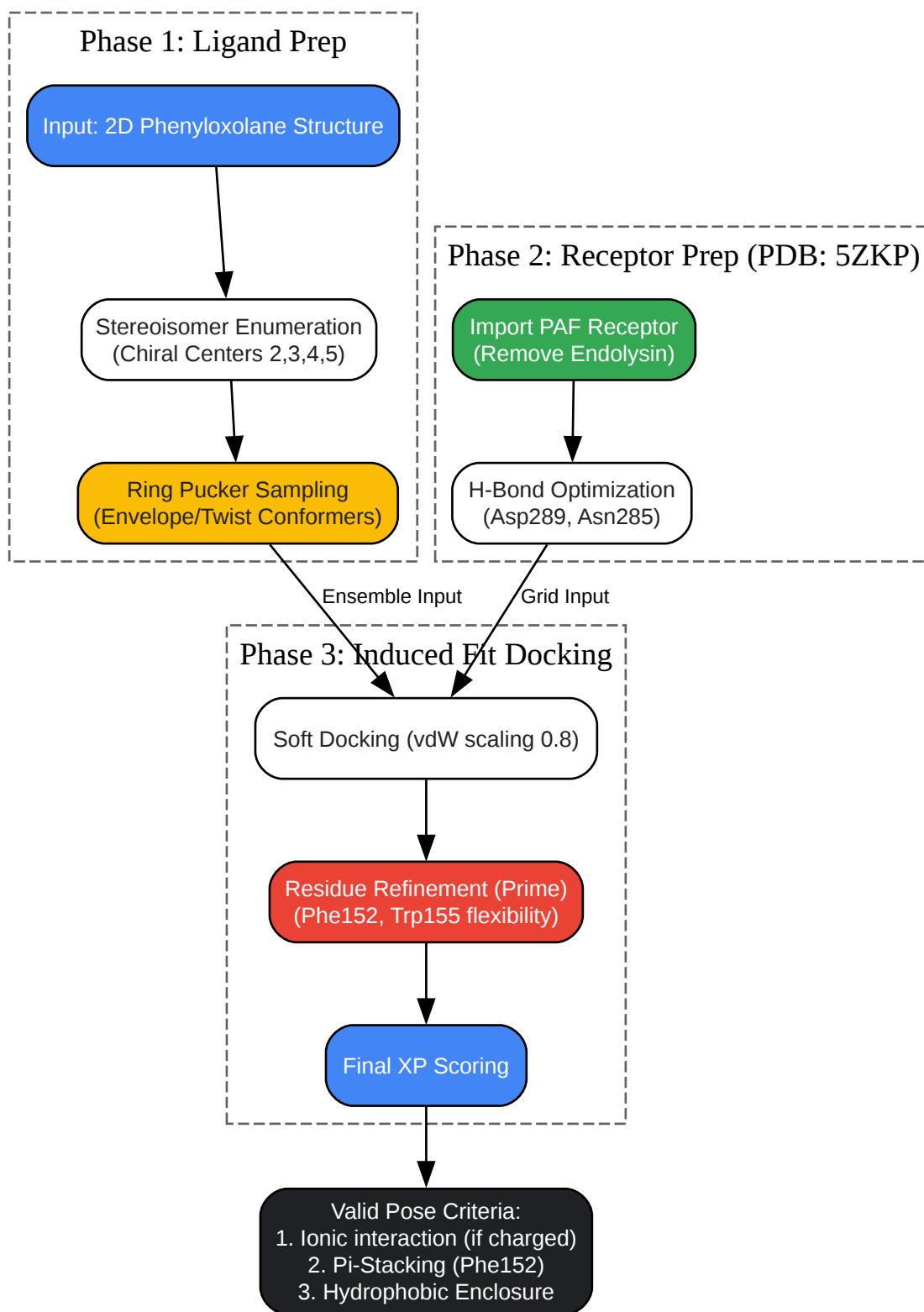
Phase III: Docking Workflow (Induced Fit Strategy)

Rationale: The PAF receptor binding pocket is deeply buried and plastic. Rigid receptor docking often fails for bulky phenyloxolanes.

- Initial Glide SP Docking (Soft):
 - Scale van der Waals radii of receptor atoms by 0.8 to allow minor clashes (mimicking plasticity).
 - Dock the pre-generated ligand ensemble.^[3]
- Prime Refinement (Induced Fit):
 - Select the top 20 poses from the initial soft docking.
 - Refine residues within 5 Å of the ligand using Prime (molecular mechanics minimization).
 - This step allows the receptor side chains (especially Phe152, Trp155) to adjust to the specific phenyl orientation of the ligand.
- Final Re-Docking (Glide XP):
 - Re-dock the ligand into the optimized receptor structures using Extra Precision (XP) settings.
 - Scoring: Prioritize poses that satisfy the "bifurcated hydrophobic clamp" characteristic of PAF antagonists.

Visualization of Signaling & Workflow

The following diagram illustrates the workflow and the specific interaction logic for PAF receptor antagonism by phenyloxolanes.



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Caption: Workflow for handling oxolane ring flexibility and induced-fit requirements in PAF receptor docking.

Data Analysis & Interpretation

When analyzing results, do not rely solely on the Docking Score (e.g., -9.5 kcal/mol). Validate the pose against the known pharmacophore of PAF antagonists.

Table 1: Critical Interaction Checkpoints for Phenyloxolane Ligands (PAFR Target)

Interaction Type	Key Residue (Human PAFR)	Mechanism	Validation Criterion
Ionic / H-Bond	Asp289 (TM7)	Anchors the polar head (if present) or ether oxygen.	Distance < 3.0 Å. ^[4] Essential for antagonist locking.
Pi-Pi Stacking	Phe152 (TM4) / Trp155	Interacts with the phenyl substituent of the oxolane.	Centroid-to-centroid distance 3.5 - 5.0 Å.
Hydrophobic	Leu282, Ile160	Stabilizes the tetrahydrofuran core. ^[1]	Ligand core must be buried; Solvent Exposure < 10%.
Steric Fit	His248	Limits the size of substituents at the 5-position.	No VdW clashes > 1.0 Å.

Troubleshooting Common Failures:

- Issue: Ligand does not dock deep enough.
 - Cause: The oxolane ring is in a high-energy planar conformation.
 - Fix: Return to Phase I and force "Envelope" puckering during conformer generation.
- Issue: High score but wrong orientation.

- Cause: Missing H-bond constraint.
- Fix: Apply a positional constraint (H-bond) to Asp289 during the docking grid generation.

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